2-methyl-3-phenoxy-7-(1-phenylethoxy)-4H-chromen-4-one
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Overview
Description
2-methyl-3-phenoxy-7-(1-phenylethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenoxy-7-(1-phenylethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxy group: This step might involve nucleophilic substitution reactions using phenol derivatives.
Attachment of the 1-phenylethoxy group: This can be done through etherification reactions using phenylethanol derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenoxy-7-(1-phenylethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the methyl group to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the chromen-4-one core to chromanol derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenoxy-7-(1-phenylethoxy)-4H-chromen-4-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Natural compounds with a similar chromen-4-one core.
Coumarins: Another class of compounds with a related structure.
Synthetic chromen-4-one derivatives: Various synthetic analogs with different substituents.
Uniqueness
2-methyl-3-phenoxy-7-(1-phenylethoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which might confer distinct chemical and biological properties compared to other chromen-4-one derivatives.
Properties
Molecular Formula |
C24H20O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-methyl-3-phenoxy-7-(1-phenylethoxy)chromen-4-one |
InChI |
InChI=1S/C24H20O4/c1-16(18-9-5-3-6-10-18)26-20-13-14-21-22(15-20)27-17(2)24(23(21)25)28-19-11-7-4-8-12-19/h3-16H,1-2H3 |
InChI Key |
WFTBZTZSMJCIMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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